![molecular formula C20H26N4O B2825612 ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(tert-butyl)phenyl)methanone CAS No. 2109239-80-5](/img/structure/B2825612.png)

((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(tert-butyl)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

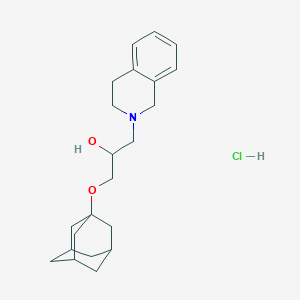

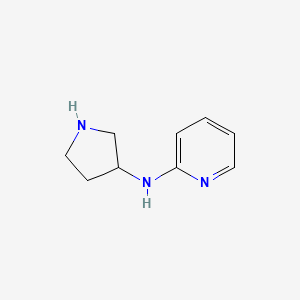

The compound is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The 1,2,3-triazole ring is fused to an 8-azabicyclo[3.2.1]octane, another type of heterocycle. The compound also contains a tert-butylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The structure of similar compounds has been characterized using techniques such as NMR spectroscopy and mass spectrometry .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing a 1,2,4-triazole core have been shown to undergo various reactions. For example, N-phosphorylated 5-amino-1,2,4-triazoles have been synthesized through the chemoselective reaction of diethyl phosphorochloridate with 5-amino-1,2,4-triazoles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Similar compounds have been characterized using techniques such as NMR spectroscopy and mass spectrometry .Scientific Research Applications

HIV Entry Inhibitors

One study discussed the CCR5 receptor-based mechanism of action of 873140, a potent allosteric noncompetitive HIV entry inhibitor. This compound, while structurally distinct, shares the concept of targeting specific receptors to inhibit viral entry, suggesting potential research applications of our query compound in antiviral drug development (Watson et al., 2005).

Cycloaddition Reactions

Another study focused on the intermolecular 1,3-cycloaddition reactions of azidomethanones with activated olefins, yielding products with triazole and methanone groups. This indicates the utility of such compounds in synthetic organic chemistry, particularly in constructing complex molecules with potential biological activity (Zanirato, 2002).

Nanoparticle Synthesis

Research on the synthesis and characterization of Zn nanoparticles using hetero-bicyclic compounds demonstrates the potential for similar structures in materials science, particularly in the synthesis of nanoparticles with specific physical and chemical properties (Pushpanathan & Kumar, 2014).

Liquid Crystal Properties

A study on the synthesis, electrochemistry, and liquid crystal properties of 1,2,3-(NH)-triazolylferrocene derivatives highlights applications in designing materials with specific electrochemical and physical properties, useful in electronic displays and sensors (Zhao et al., 2013).

Catalysis

The development of a highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure showcases applications in catalysis, facilitating efficient synthesis of triazole-containing compounds (Ozcubukcu et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, phosphorylated triazoles have been used in the synthesis of oligonucleotides for polymerase chain reaction (PCR), as well as for the synthesis of phosphorylated nucleotides (pronucleotides), which exhibit high anti-HIV activity .

Future Directions

Properties

IUPAC Name |

(4-tert-butylphenyl)-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O/c1-20(2,3)15-6-4-14(5-7-15)19(25)23-16-8-9-17(23)13-18(12-16)24-21-10-11-22-24/h4-7,10-11,16-18H,8-9,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOQZQZNKNEBCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4N=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/no-structure.png)

![2-Chloro-1-[3-[(2,4-difluorophenyl)methyl]azetidin-1-yl]ethanone](/img/structure/B2825532.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2825538.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2825541.png)

![2-[(2-butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2825544.png)

![3a-Methylhexahydropyrrolo[1,2-b]isothiazole-2-carboxylic acid 1,1-dioxide](/img/structure/B2825545.png)

![3-[[1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2825546.png)

![Ethyl 2-(7-tert-butyl-4-methyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B2825550.png)